molecular formula C4H5BrN2O2S2 B3013689 2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide CAS No. 1936186-39-8

2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide

Cat. No.: B3013689
CAS No.: 1936186-39-8
M. Wt: 257.12
InChI Key: QTDILKMDQPEABW-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom, a methyl group, and a sulfonamide group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide typically involves the bromination of 4-methyl-1,3-thiazole-5-sulfonamide. This can be achieved by reacting 4-methyl-1,3-thiazole-5-sulfonamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDILKMDQPEABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936186-39-8
Record name 2-bromo-4-methyl-1,3-thiazole-5-sulfonamide
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